

An In-depth Technical Guide to Methyl 7-aminoheptanoate Hydrochloride

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Compound of Interest

Compound Name: *Methyl 7-aminoheptanoate hydrochloride*

Cat. No.: *B142789*

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Introduction

Methyl 7-aminoheptanoate hydrochloride is a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Structurally, it is a linear seven-carbon chain capped by a methyl ester at one terminus and a protonated primary amine at the other. This arrangement makes it an exceptionally useful building block, particularly as a flexible aliphatic linker. Its most prominent application is in the burgeoning field of targeted protein degradation, where it serves as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications for professionals in the field.

Molecular Structure and Physicochemical Properties

Methyl 7-aminoheptanoate hydrochloride is the salt formed between the amino ester, methyl 7-aminoheptanoate, and hydrochloric acid. The protonation of the terminal amino group is a deliberate and critical feature for the compound's stability and handling.

Chemical Structure:

Rationale for the Hydrochloride Salt Form

Amino acid esters are frequently prepared and stored as their hydrochloride salts for several key reasons that enhance their utility in a research setting:

- **Enhanced Stability:** The protonation of the nucleophilic amino group prevents it from catalyzing the hydrolysis of the nearby ester functional group. This significantly increases the compound's shelf-life and ensures its integrity during storage.
- **Improved Handling:** The salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the corresponding free amine, which may be a liquid or a low-melting-point solid.
- **Increased Solubility:** The ionic nature of the hydrochloride salt often improves solubility in polar protic solvents, which can be advantageous for certain reaction setups.

Physicochemical Data Summary

The key quantitative and qualitative properties of **Methyl 7-aminoheptanoate hydrochloride** are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	17994-94-4	[2],
Molecular Formula	C ₈ H ₁₈ ClNO ₂	[3],[2]
Molecular Weight	195.69 g/mol	[3],[2]
Appearance	White to yellow or off-white to pink solid	[3],
Purity (Typical)	≥97% (by NMR)	[3]
Storage Conditions	Store at room temperature or under refrigeration. Keep container tightly closed.	
IUPAC Name	methyl 7-aminoheptanoate;hydrochloride	[2]
InChI Key	CHMAEAFKRYPQT-UHFFFAOYSA-N	

Spectroscopic Characterization (Predicted)

While a Certificate of Analysis confirms the structure is consistent with NMR data, publicly available experimental spectra are scarce.[3] This section provides a predicted analysis based on fundamental principles of spectroscopy, which serves as a reliable guide for researchers to verify the identity and purity of the compound.

Predicted ¹H NMR Spectrum

(Solvent: DMSO-d₆, 400 MHz)

- δ 8.15 (broad s, 3H): Protons of the ammonium group (-N⁺H₃). The broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.
- δ 3.58 (s, 3H): The three protons of the methyl ester group (-OCH₃).

- δ 2.75 (t, $J = 7.6$ Hz, 2H): The two protons on the carbon adjacent to the ammonium group (C7-H₂). The triplet arises from coupling to the neighboring CH₂ group.
- δ 2.29 (t, $J = 7.4$ Hz, 2H): The two protons on the carbon alpha to the ester carbonyl group (C2-H₂).
- δ 1.58 - 1.45 (m, 4H): A multiplet arising from the protons on the carbons beta to each functional group (C3-H₂ and C6-H₂).
- δ 1.35 - 1.25 (m, 2H): A multiplet from the remaining central methylene protons (C4-H₂ or C5-H₂).

Predicted ¹³C NMR Spectrum

(Solvent: DMSO-d₆, 100 MHz)

- δ 173.5: Carbonyl carbon of the methyl ester (C1).
- δ 51.2: Methyl carbon of the ester group (-OCH₃).
- δ 38.9: Carbon adjacent to the ammonium group (C7).
- δ 33.1: Carbon alpha to the ester carbonyl (C2).
- δ 27.9, 27.0, 25.8, 24.2: The four internal methylene carbons (C3, C4, C5, C6). Precise assignment requires 2D NMR, but they will reside in this aliphatic region.

Predicted FT-IR Spectrum

(Solid Phase, KBr Pellet)

- 3200-2800 cm⁻¹ (broad): Strong, broad absorption corresponding to the N⁺-H stretching vibrations of the primary ammonium salt.
- 2940 & 2860 cm⁻¹: Sharp, medium-to-strong peaks from the asymmetric and symmetric C-H stretching of the methylene and methyl groups.

- $\sim 1735\text{ cm}^{-1}$ (strong, sharp): The characteristic C=O stretching vibration of the saturated aliphatic ester.
- ~ 1240 & 1170 cm^{-1} : Strong C-O stretching vibrations associated with the ester linkage.

Predicted Mass Spectrum (ESI+)

The mass spectrum would be acquired on the free base after in-source neutralization.

- Expected $[M+H]^+$: 160.13 Da (for $C_8H_{18}NO_2^+$).
- Key Fragmentation: A prominent fragment would be observed at m/z 128 by the loss of methanol (CH_3OH) or at m/z 101 by the loss of the carbomethoxy group ($-COOCH_3$). Cleavage along the alkyl chain would also produce a series of smaller fragment ions.

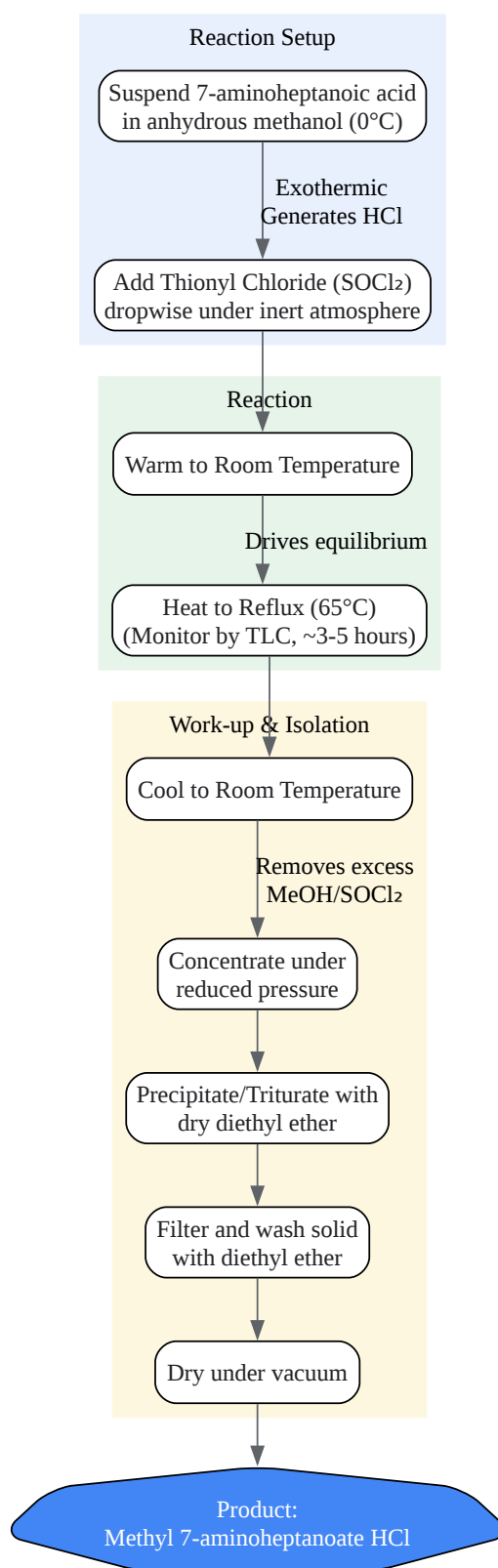
Synthesis and Purification Protocol

The most reliable and common method for preparing **methyl 7-aminoheptanoate hydrochloride** is the Fischer-Speier esterification of the parent amino acid using methanol with an in situ generated acid catalyst, typically from thionyl chloride ($SOCl_2$).^{[4][5]}

Causality of Experimental Choices

- Thionyl Chloride ($SOCl_2$): This reagent serves a dual purpose. It reacts exothermically with the methanol solvent to generate anhydrous hydrogen chloride (HCl), the true catalyst for the esterification.^[5] Secondly, $SOCl_2$ is an excellent dehydrating agent, consuming the water produced during the reaction. This is critical because Fischer esterification is an equilibrium process; removing water drives the reaction to completion according to Le Châtelier's principle.^[6]
- Anhydrous Methanol: Using an anhydrous alcohol is essential to prevent the immediate hydrolysis of the thionyl chloride and to maximize the efficiency of the esterification.
- Reflux Conditions: Heating the reaction to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Experimental Workflow: Synthesis



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Caption: Workflow for the synthesis of Methyl 7-aminoheptanoate HCl.

Step-by-Step Methodology

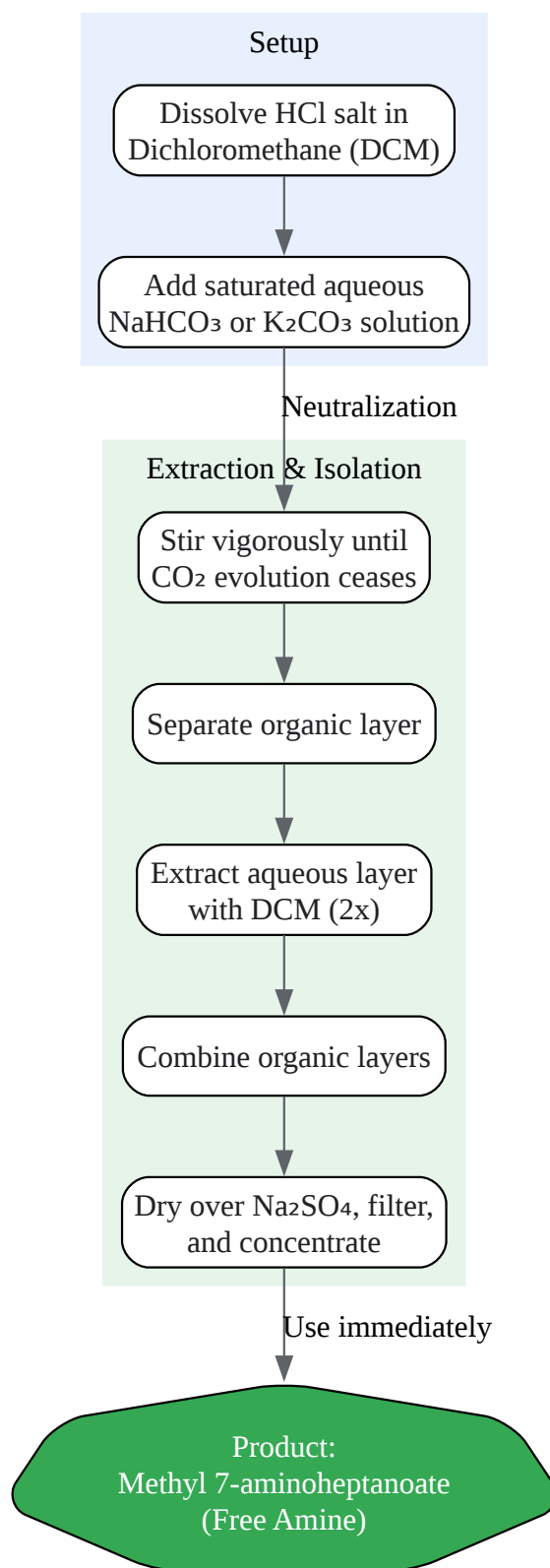
- **Reaction Setup:** To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 7-aminoheptanoic acid (1.0 eq). Suspend the solid in anhydrous methanol (approx. 0.2 M concentration).
- **Catalyst Addition:** Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 65°C) and maintain for 3-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
- **Isolation:** Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
- **Purification:** To the resulting residue, add a sufficient volume of cold, dry diethyl ether and stir or sonicate. The hydrochloride salt product will precipitate as a white solid.
- **Final Steps:** Collect the solid by vacuum filtration, wash thoroughly with several portions of dry diethyl ether to remove any non-polar impurities, and dry under high vacuum to yield the final product. The purity can be confirmed by ¹H NMR and melting point analysis.

Chemical Reactivity and Utilization

For **Methyl 7-aminoheptanoate hydrochloride** to be used as a nucleophile in subsequent reactions (e.g., amide bond formation), the primary amine must be deprotonated from its ammonium salt form to the free amine.

Deprotonation Protocol

A standard and effective method involves a simple aqueous basic wash followed by extraction.



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Caption: Workflow for deprotonation to the free amine.

Step-by-Step Methodology

- **Dissolution:** Dissolve the **Methyl 7-aminoheptanoate hydrochloride** (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
- **Neutralization:** Transfer the solution to a separatory funnel and add an excess of a mild aqueous base, such as saturated sodium bicarbonate (NaHCO_3) or 1M potassium carbonate (K_2CO_3).
- **Extraction:** Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO_2 evolution. Continue until gas evolution ceases.
- **Separation:** Allow the layers to separate and drain the organic (bottom) layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
- **Drying and Concentration:** Combine all organic extracts and dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4). Filter off the drying agent and concentrate the filtrate under reduced pressure.
- **Usage:** The resulting free amine is a clear oil or low-melting solid and should be used immediately in the next synthetic step without purification, as it is less stable than the salt form.

Application in PROTAC Drug Development

The primary utility of this molecule is as a simple, flexible linker in the synthesis of PROTACs.

The Role of the Linker in PROTACs

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system.^[1] They consist of three parts:

- A "warhead" ligand that binds to a target Protein of Interest (POI).
- An "anchor" ligand that binds to an E3 ubiquitin ligase.
- A linker that connects the warhead and the anchor.

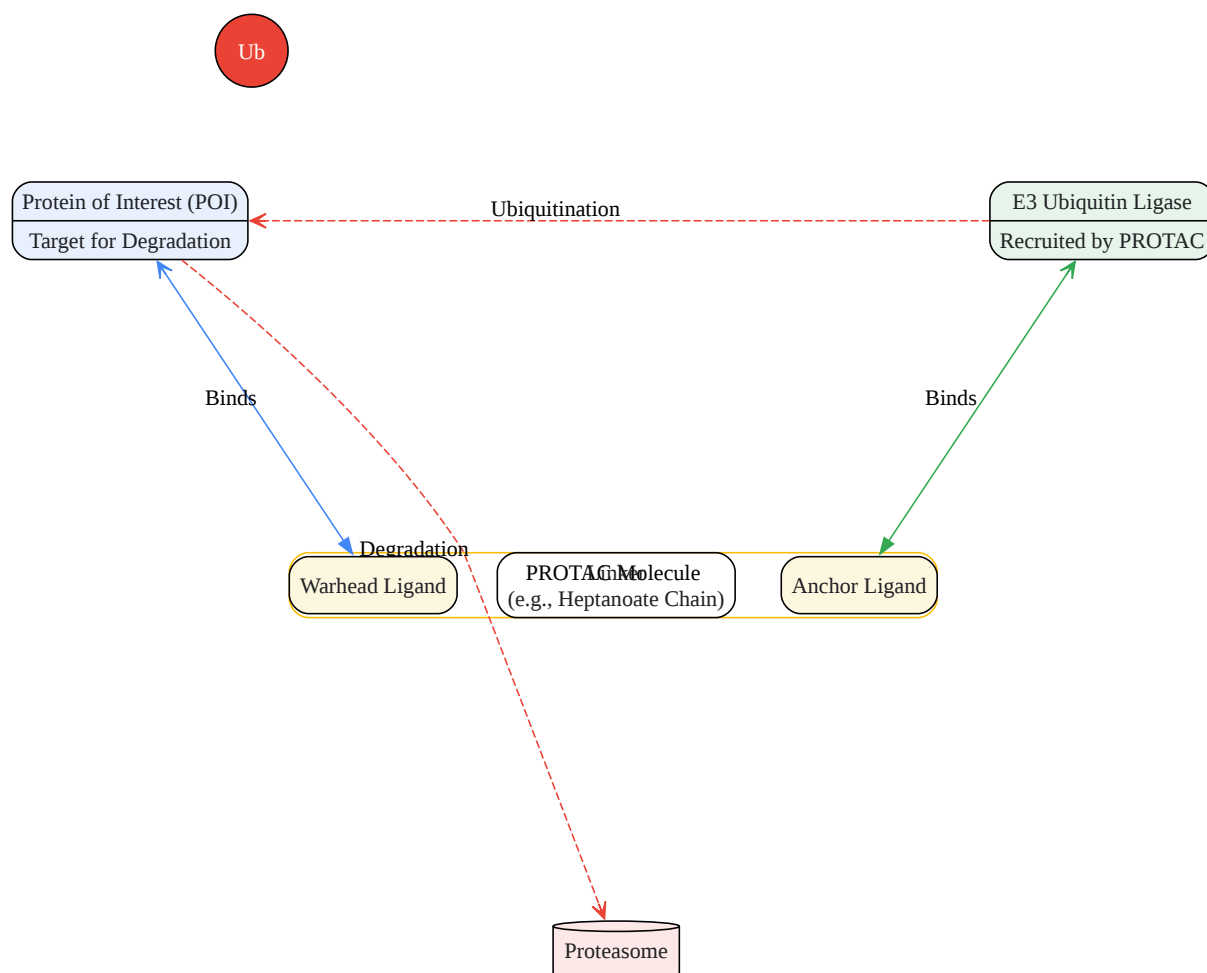
The linker's role is not merely passive; its length, composition, and flexibility are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for the ubiquitination and subsequent degradation of the target protein.^[7]

Why Aliphatic Linkers are Effective

Simple alkyl chains, such as the heptanoate chain in this molecule, are among the most common motifs used in PROTAC linkers.^[8] Their effectiveness stems from several key properties:

- **Flexibility:** The free rotation around the C-C single bonds provides the conformational flexibility needed for the warhead and anchor to adopt an optimal orientation for ternary complex formation.^[9]
- **Synthetic Accessibility:** They are synthetically straightforward to incorporate. The free amine of methyl 7-aminoheptanoate can be acylated to attach it to one ligand, and the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand.
- **Modulability:** A homologous series of linkers (e.g., aminopentanoate, aminohexanoate, aminoheptanoate) can be easily synthesized to systematically vary the linker length, which is a crucial parameter for optimizing degradation efficiency.^[10]

Conceptual Diagram of PROTAC Action



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